Enhanced Calculated Lipophilicity (XLogP3) vs. Parent 1,4-Oxazepan-5-one
The gem-dimethyl substitution at the 3-position in 3,3-dimethyl-1,4-oxazepan-5-one significantly increases its calculated lipophilicity compared to the unsubstituted parent scaffold, 1,4-oxazepan-5-one. This is a critical parameter influencing membrane permeability and ADME profiles [1][2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | 1,4-Oxazepan-5-one (CAS 10341-26-1), XLogP3 = -0.9 |
| Quantified Difference | Δ = +0.6 LogP units (a 4-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0, as reported in PubChem (NCBI). |
Why This Matters
This quantifiable increase in lipophilicity can be crucial for enhancing passive membrane permeability or blood-brain barrier penetration, making the 3,3-dimethyl variant a strategically preferred scaffold over the parent for central nervous system (CNS) drug targets.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7023020, 1,4-Oxazepan-5-one. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7023020 (Accessed: 28 April 2026). View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137949921, 3,3-Dimethyl-1,4-oxazepan-5-one. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/137949921 (Accessed: 28 April 2026). View Source
